(2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a furan ring, a sulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the furan, sulfonyl, and azetidine moieties under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring could be a site for nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)(3-phenylazetidin-1-yl)methanone: Lacks the sulfonyl and methoxy groups.
(2,5-Dimethylfuran-3-yl)(3-((4-hydroxyphenyl)sulfonyl)azetidin-1-yl)methanone: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the sulfonyl and methoxy groups in (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone may confer unique chemical properties, such as increased solubility or specific reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-8-16(12(2)23-11)17(19)18-9-15(10-18)24(20,21)14-6-4-13(22-3)5-7-14/h4-8,15H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKIAOCYSGKEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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